3-Dechloro-3-bromo trazodone

Übersicht

Beschreibung

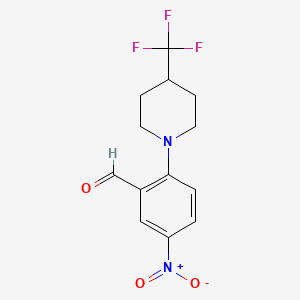

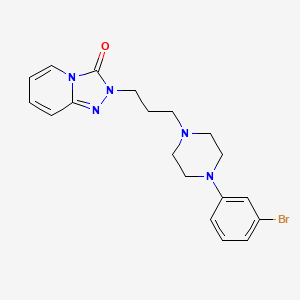

3-Dechloro-3-bromo trazodone is a derivative of trazodone, a well-known antidepressant. Trazodone is primarily used to treat major depressive disorder and is known for its ability to improve sleep quality and reduce anxiety. The modification of trazodone by replacing a chlorine atom with a bromine atom results in this compound, which may exhibit unique pharmacological properties .

Wissenschaftliche Forschungsanwendungen

3-Dechloro-3-bromo trazodone has several scientific research applications, including:

Chemistry: Used as a precursor in the synthesis of other pharmacologically active compounds.

Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of depression and anxiety.

Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry

Wirkmechanismus

- 3-Dechloro-3-bromo trazodone primarily targets serotonin receptors . Specifically, it inhibits the reuptake of serotonin, leading to increased serotonin levels in the central nervous system (CNS). This action is crucial for its antidepressant effects .

- At higher doses, it also inhibits the serotonin transporter (SERT) , transforming it into an antidepressant .

Target of Action

Mode of Action

Biochemical Pathways

Safety and Hazards

3-Dechloro-3-bromo trazodone is harmful if swallowed and is suspected of damaging fertility or the unborn child . It is advised to use personal protective equipment as required and to seek medical advice if exposed or concerned .

Relevant Papers Several papers have been identified that provide relevant information about trazodone and its derivatives . These papers discuss the role of trazodone in the treatment of major depressive disorder, the effects of trazodone on human cognition, and the potential future directions for research into trazodone and its derivatives .

Biochemische Analyse

Biochemical Properties

3-Dechloro-3-bromo trazodone plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to inhibit the serotonin uptake in brain synaptosomes and platelets, and also inhibits the brain uptake of noradrenaline at high concentrations . The compound interacts with serotonin receptors, particularly 5-HT2A receptors, and adrenergic receptors, which contributes to its antidepressant effects . Additionally, it has antiserotonin and α-adrenergic blocking effects .

Cellular Effects

This compound influences various types of cells and cellular processes. It affects cell signaling pathways by blocking serotonin receptors, which can alter neurotransmitter levels and signaling. This compound also impacts gene expression by modulating the activity of transcription factors and other regulatory proteins. In terms of cellular metabolism, this compound can affect the metabolic pathways involving serotonin and noradrenaline .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with serotonin and adrenergic receptors. By blocking 5-HT2A receptors, it prevents serotonin from binding, thereby reducing serotonin activity. This compound also inhibits the serotonin transporter (SERT), leading to increased serotonin levels in the synaptic cleft . Additionally, it has been shown to interact with histamine and α1 adrenergic receptors, contributing to its multifaceted pharmacological actions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound has been observed to produce small but significant impairments in short-term memory, verbal learning, equilibrium, and muscle endurance over time . It is also known to improve sleep parameters by increasing total sleep time and reducing night-time awakenings . The stability and degradation of the compound in vitro and in vivo are crucial for understanding its long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it primarily acts as a hypnotic by blocking 5-HT2A receptors, while at higher doses, it inhibits the serotonin transporter, exerting antidepressant effects . High doses may lead to toxic or adverse effects, including dizziness, somnolence, and potential cardiovascular issues .

Metabolic Pathways

This compound is metabolized in the liver by the CYP3A4 enzyme to its active metabolite, m-chlorophenylpiperazine (mCPP) . This metabolic pathway involves the conversion of the parent compound to various metabolites, including dihydrodiol and carboxylic acid derivatives . The interaction with CYP3A4 suggests potential drug-drug interactions with other substrates, inducers, or inhibitors of this enzyme .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve its interaction with various transporters and binding proteins. The compound is known to be absorbed more effectively when taken with food, and its plasma concentrations decline in a biphasic manner . The distribution into human body tissues and fluids has not been fully determined, but it is known to maintain effective blood levels for 24 hours with once-daily dosing .

Subcellular Localization

The subcellular localization of this compound is influenced by its interactions with specific cellular compartments. The compound may be directed to certain organelles or compartments through targeting signals or post-translational modifications. This localization can affect its activity and function within the cell, contributing to its overall pharmacological effects .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Dechloro-3-bromo trazodone involves the bromination of trazodone. The process typically includes the following steps:

Starting Material: Trazodone hydrochloride.

Bromination Reaction: The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetonitrile or dichloromethane.

Reaction Conditions: The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination.

Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain pure this compound

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.

Optimized Reaction Conditions: Fine-tuning reaction conditions to maximize yield and purity.

Automated Purification Systems: Employing automated systems for purification to ensure consistency and efficiency

Analyse Chemischer Reaktionen

Types of Reactions: 3-Dechloro-3-bromo trazodone undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its pharmacological properties.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium azide or potassium cyanide in polar solvents.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or cyano derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound .

Vergleich Mit ähnlichen Verbindungen

3-Dechloro-3-bromo trazodone can be compared with other similar compounds, such as:

Trazodone: The parent compound, known for its antidepressant and anxiolytic effects.

Nefazodone: Another triazolopyridine derivative with similar pharmacological properties but different side effect profiles.

Mirtazapine: An antidepressant with a different mechanism of action but similar therapeutic effects

Uniqueness: this compound is unique due to the presence of the bromine atom, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to its parent compound and other similar drugs .

Eigenschaften

IUPAC Name |

2-[3-[4-(3-bromophenyl)piperazin-1-yl]propyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22BrN5O/c20-16-5-3-6-17(15-16)23-13-11-22(12-14-23)8-4-10-25-19(26)24-9-2-1-7-18(24)21-25/h1-3,5-7,9,15H,4,8,10-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNSTYKJQMWGCRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCN2C(=O)N3C=CC=CC3=N2)C4=CC(=CC=C4)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22BrN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1263358-13-9 | |

| Record name | 3-Dechloro-3-bromo trazodone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1263358139 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-DECHLORO-3-BROMO TRAZODONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5862R5WA2P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![cis-3-[2-(3-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1649220.png)

![1-[2-Methyl-4-(methyloxy)phenyl]-2-pyrrolidinimine](/img/structure/B1649231.png)

![(3s)-3-Amino-3-[4-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B1649249.png)